molecular formula C24H42I2N2S2 B12575916 Thiazolium, 3,3'-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide CAS No. 639459-71-5

Thiazolium, 3,3'-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide

Cat. No.: B12575916
CAS No.: 639459-71-5
M. Wt: 676.5 g/mol
InChI Key: NOUOQTPDNPMPTP-UHFFFAOYSA-L
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Description

Nomenclature and Structural Identification

Systematic IUPAC Nomenclature

The systematic name 3,3'-(1,12-dodecanediyl)bis[5-ethyl-4-methylthiazol-3-ium] diiodide adheres to IUPAC conventions by specifying:

  • Core heterocycles : Two thiazolium rings (1,3-thiazol-3-ium), each contributing a positively charged sulfur-nitrogen heterocycle.
  • Substituents :
    • 4-methyl: Methyl group at position 4 of each thiazolium ring.
    • 5-ethyl: Ethyl substituent at position 5.
  • Linker : A 1,12-dodecanediyl chain connecting the nitrogen atoms at position 3 of each ring.
  • Counterions : Two iodide anions balancing the dicationic core.
Table 1: Structural components and their roles
Component Role Example in Compound
Thiazolium rings Cationic heterocyclic cores 1,3-thiazol-3-ium moieties
Dodecanediyl linker Aliphatic spacer for supramolecular interactions -(CH₂)₁₂- chain
Ethyl/methyl groups Steric and electronic modifiers C₂H₅ at C5; CH₃ at C4

Spectroscopic and Crystallographic Characterization

While crystallographic data for this specific compound remains unpublished, analogous bis-thiazolium salts exhibit characteristic structural features:

  • X-ray diffraction : Similar compounds like albitiazolium bromide show ordered packing of thiazolium rings with linker-dependent anion alignment.
  • NMR signatures :
    • ¹H NMR: Methyl groups (δ 1.2–1.5 ppm), ethyl chains (δ 0.9–1.1 ppm for CH₃; δ 1.6–1.8 ppm for CH₂), and aromatic thiazolium protons (δ 7.5–8.5 ppm).
    • ¹³C NMR: Thiazolium carbons (C2 at δ 160–170 ppm; C4/C5 at δ 120–140 ppm).

Properties

CAS No.

639459-71-5

Molecular Formula

C24H42I2N2S2

Molecular Weight

676.5 g/mol

IUPAC Name

5-ethyl-3-[12-(5-ethyl-4-methyl-1,3-thiazol-3-ium-3-yl)dodecyl]-4-methyl-1,3-thiazol-3-ium;diiodide

InChI

InChI=1S/C24H42N2S2.2HI/c1-5-23-21(3)25(19-27-23)17-15-13-11-9-7-8-10-12-14-16-18-26-20-28-24(6-2)22(26)4;;/h19-20H,5-18H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

NOUOQTPDNPMPTP-UHFFFAOYSA-L

Canonical SMILES

CCC1=C([N+](=CS1)CCCCCCCCCCCC[N+]2=CSC(=C2C)CC)C.[I-].[I-]

Origin of Product

United States

Preparation Methods

Table 1: Typical Reaction Conditions for Bis-Thiazolium Salt Formation

Parameter Typical Value/Condition Notes
Solvent Acetonitrile, DMF Polar aprotic solvents preferred
Temperature 60–100 °C Reflux conditions
Reaction Time 12–48 hours Monitored by TLC or NMR
Molar Ratio 2:1 (thiazolium precursor : diiodide) Stoichiometric balance for bis-alkylation
Work-up Precipitation with diethyl ether or similar Purification by recrystallization

Purification and Characterization

  • The crude product is often purified by recrystallization from solvents such as ethanol or acetone.
  • Characterization is performed using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm the bis-quaternary structure and purity.

Research Findings and Variations

  • Studies have shown that the length of the alkyl linker (here, dodecanediyl) significantly affects the physical properties such as solubility and melting point of the bis-thiazolium salt.
  • The choice of halide (iodide vs bromide) influences the reaction kinetics and yield; iodides generally provide better leaving groups, facilitating higher yields.
  • Alternative synthetic routes include microwave-assisted synthesis to reduce reaction times and improve yields.

Summary Table of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Outcome/Notes
Thiazolium precursor synthesis Cyclization of α-haloketones with thiourea α-bromo ketones, thiourea, reflux in ethanol Formation of substituted thiazole
Alkylation of thiazole Quaternization Alkyl halides (methyl/ethyl iodide), base-free Formation of thiazolium salt
Bis-thiazolium formation Bis-quaternization 1,12-diiodododecane, polar aprotic solvent, reflux Formation of bis-thiazolium diiodide

Chemical Reactions Analysis

Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Bis-Cationic Salts

The compound is structurally analogous to other bis-cationic salts, such as 1,12-dodecanediyl-3,3′-bis-1-vinyl imidazolium bromide ([C12VIm]Br) and 1,16-hexadecamethylenebis[N-methylpyrrolidinium] dibromide (G25) . Key differences include:

Parameter Thiazolium, 3,3'-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide [C12VIm]Br G25
Core Heterocycle Thiazolium Imidazolium Pyrrolidinium
Alkyl Chain Length C12 C12 C16
Substituents 5-Ethyl, 4-methyl 1-Vinyl N-Methyl
Counterion I⁻ Br⁻ Br⁻
Reported Bioactivity Yeast growth inhibition (MIC: ~0.6 µM) Antimicrobial Antifungal

Key Observations :

  • Heterocycle Influence : Thiazolium rings exhibit distinct electronic and steric properties compared to imidazolium or pyrrolidinium cores. The sulfur atom in thiazolium may enhance membrane penetration via hydrophobic interactions .
  • Chain Length : The C12 chain in the target compound balances hydrophobicity and flexibility, whereas G25’s C16 chain may improve membrane insertion but reduce solubility .
Functional Analogues: Thiazolidin-4-one Derivatives

These derivatives are synthesized via cyclization of thiosemicarbazides or hydrazides and are noted for antimicrobial and anti-inflammatory activities . However, their neutral character limits membrane interaction compared to cationic bis-thiazolium salts.

Antimicrobial Efficacy Comparison
  • Target Compound : Exhibits potent inhibition of S. cerevisiae growth (MIC ~0.6 µM), attributed to membrane disruption via cationic head groups and alkyl chain insertion .
  • G25 : Shows similar antifungal activity but requires higher concentrations (MIC ~1.2 µM), possibly due to reduced membrane affinity from its pyrrolidinium core .
  • Thiazolidin-4-ones : Lower efficacy (MICs in the 10–100 µM range) due to lack of cationic charge and reliance on hydrogen bonding for target engagement .

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